Cas no 6632-63-9 (6-chloro-2-(methylsulfanyl)pyrimidin-4-ol)

6-Chloro-2-(methylsulfanyl)pyrimidin-4-ol is a pyrimidine derivative with notable utility in pharmaceutical and agrochemical synthesis. Its structural features, including the chloro and methylsulfanyl substituents, enhance reactivity, making it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The compound exhibits stability under standard storage conditions and demonstrates compatibility with a range of organic solvents. Its well-defined molecular structure allows for precise modifications, facilitating the development of targeted bioactive molecules. This compound is particularly valued in medicinal chemistry for its potential as a scaffold in the design of enzyme inhibitors and other therapeutic agents. High purity grades are available to meet rigorous research and industrial requirements.
6-chloro-2-(methylsulfanyl)pyrimidin-4-ol structure
6632-63-9 structure
Product Name:6-chloro-2-(methylsulfanyl)pyrimidin-4-ol
CAS No:6632-63-9
MF:C5H5ClN2OS
MW:176.623998403549
MDL:MFCD16875711
CID:1717791
PubChem ID:135503209
Update Time:2025-06-28

6-chloro-2-(methylsulfanyl)pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-4-hydroxy-2-(methylthio)pyrimidine
    • 6-Chlor-2-(methylmercapto)-pyrimidin-ol-(4)
    • 6-chloro-2-(methylthio)pyrimidin-4-ol
    • 4-Chlor-6-hydroxy-2-methylmercapto-pyrimidin
    • NSC45719
    • AC1Q3H9T
    • CTK5C4248
    • 2-Methylthio-4-chlor-6-hydroxy-pyrimidin
    • 6-chloro-2-(methylsulfanyl)pyrimidin-4(1h)-one
    • AC1L6428
    • 4-chloro-6-hydroxy-2-methylthiopyrimidine
    • 6-Chlor-4-hydroxy-2-methylthio-pyrimidin
    • 6-chloro-2-methylsulfanyl-3H-pyrimidin-4-one
    • AR-1H1228
    • HMS2886K13
    • 4-Chloro-6-hydroxy-2-(methylthio)pyrimidine
    • 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one
    • 6-chloro-2-methylsulfanyl-1H-pyrimidin-4-one
    • MLS000736609
    • YZLZVOIALLRHEJ-UHFFFAOYSA-N
    • 6437AJ
    • 6-chloro
    • 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol
    • EN300-3202950
    • 6632-63-9
    • 4-chloro-2-methylsulfanyl-1H-pyrimidin-6-one
    • 4(1H)-Pyrimidinone, 6-chloro-2-(methylthio)-
    • DB-073736
    • SMR000528216
    • AS-56017
    • SCHEMBL3110403
    • 6-chloro-2-(methylsulfanyl)-4(3H)-pyrimidinone
    • AG-690/11021006
    • 6-Chloro-2-(methylthio)pyrimidin-4-ol, AldrichCPR
    • 6-chloro-2-methylthio-4-hydroxypyrimidine
    • SB55831
    • CHEMBL1524348
    • CS-0140342
    • 6-chloro-2-(methylthio)pyrimidin-4(3H)-one
    • 6-chloro-2-methylsulfanylpyrimidin-4-ol
    • AKOS015917099
    • NSC-45719
    • 6-chloro-2-(methylsulfanyl)-4-pyrimidinol
    • MFCD16875711
    • AKOS024464810
    • 6-Chloro-2-(methylthio)-4(1H)-pyrimidinone
    • DTXSID80286421
    • SCHEMBL18931726
    • SY028193
    • MDL: MFCD16875711
    • Inchi: 1S/C5H5ClN2OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H,7,8,9)
    • InChI Key: YZLZVOIALLRHEJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(NC(=N1)SC)=O

Computed Properties

  • Exact Mass: 175.98125
  • Monoisotopic Mass: 175.9811117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8
  • XLogP3: 1.1

Experimental Properties

  • PSA: 41.46

6-chloro-2-(methylsulfanyl)pyrimidin-4-ol Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

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Additional information on 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol

6-chloro-2-(methylsulfanyl)pyrimidin-4-ol (CAS 6632-63-9): A Promising Compound in Medicinal Chemistry

6-chloro-2-(methylsulfanyl)pyrimidin-4-ol, also known by its CAS number 6632-63-9, has emerged as a significant compound in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities. The molecular framework of 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol includes a pyrimidine ring substituted with a chlorine atom at the 6-position, a methylsulfanyl group at the 2-position, and a hydroxyl group at the 4-position. These functional groups contribute to its chemical reactivity and biological profile, making it a candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol in the context of antiviral and anti-inflammatory research. A 2023 publication in Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves the inhibition of viral RNA polymerase, a critical enzyme for viral replication. This finding has sparked interest in the development of 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol as a potential therapeutic agent for viral infections, particularly in light of the ongoing global health challenges posed by emerging pathogens.

Another key area of research focusing on 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol is its role in modulating inflammatory responses. A 2024 study published in Pharmaceutical Research demonstrated that this compound can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines are known to play a central role in the pathogenesis of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The ability of 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol to target these pathways suggests its potential as an adjunct therapy in managing inflammatory conditions.

In addition to its antiviral and anti-inflammatory properties, 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol has also been investigated for its cytotoxic effects against cancer cells. A 2023 preclinical study in Cancer Letters revealed that this compound induces apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The compound's ability to disrupt the mitochondrial membrane potential and activate caspase pathways highlights its potential as a chemotherapeutic agent. However, further research is needed to determine its efficacy in vivo and to address potential toxicities associated with its use.

The structural characteristics of 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol also make it an attractive candidate for drug design and modification. The presence of the methylsulfanyl group at the 2-position may enhance its solubility and bioavailability, while the hydroxyl group at the 4-position could influence its interactions with biological targets. Researchers are actively exploring ways to optimize the chemical structure of this compound to improve its therapeutic index and reduce side effects. For instance, the introduction of additional functional groups or the modification of existing substituents could lead to the development of more potent derivatives with enhanced selectivity.

From a synthetic perspective, the preparation of 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol involves several key steps, including the formation of the pyrimidine ring and the introduction of the substituents. A 2022 study in Organic & Biomolecular Chemistry described an efficient method for synthesizing this compound using a nucleophilic substitution reaction. This approach allows for the controlled introduction of the chlorine and methylsulfanyl groups, ensuring the desired stereochemistry and regiochemistry. The scalability of this synthetic route is crucial for its potential application in pharmaceutical manufacturing.

Despite the promising findings, the development of 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol as a therapeutic agent is still in its early stages. Challenges such as the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the assessment of its safety profile in preclinical models remain significant hurdles. Moreover, the potential for drug resistance and the need for combination therapies are areas that require further investigation. Collaborative efforts between academia, industry, and regulatory agencies will be essential to advance this compound from the laboratory to clinical practice.

In conclusion, 6-chloro-2-(methylsulfanyl)pyrimidin-4-ol represents a compelling compound in the field of medicinal chemistry, with potential applications in antiviral, anti-inflammatory, and anticancer therapies. Its unique structural features and biological activities make it a valuable candidate for further research and development. As scientists continue to unravel the mechanisms underlying its therapeutic effects, the compound may pave the way for the discovery of new drugs to address pressing medical challenges.

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